BENGHE Foundational & Exploratory

Check Availability & Pricing

In-Depth Technical Guide: PF-05150122, a Novel
Selective Nav1.7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PF-05150122

Cat. No.: B1144041

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available patent and publication
information for PF-05150122, a potent and selective inhibitor of the voltage-gated sodium
channel Navl.7. Developed by Pfizer, this compound was investigated as a potential non-
opioid analgesic for the treatment of pain. This document summarizes key quantitative data,
details experimental methodologies from relevant studies, and visualizes associated pathways
and workflows.

Core Compound Information

PF-05150122 was one of four selective Nav1.7 inhibitors that underwent an exploratory, open-
label, randomized, parallel-group clinical micro-dose study in healthy male subjects to
investigate its pharmacokinetic profile.[1] This initial human study aimed to select a lead
candidate for further development in the treatment of acute or chronic pain conditions. While
the related compound PF-05089771 was ultimately selected as the clinical candidate from this
cohort, the preclinical and clinical data for PF-05150122 provide valuable insights into this
class of Nav1.7 inhibitors.

The development of selective Nav1.7 inhibitors is a promising strategy for novel analgesics,
driven by genetic evidence linking the SCN9A gene, which encodes Navl.7, to human pain
disorders. Loss-of-function mutations in SCN9A result in a congenital insensitivity to pain,
highlighting the critical role of this channel in pain signaling.
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Quantitative Data Summary

While specific quantitative data for PF-05150122 is limited in the public domain, the available
information from the clinical micro-dose study and related publications allows for a comparative

assessment.
Compound hNav1.7 IC50 (nM)
PF-05089771 15

Data for the lead clinical candidate from the same series as PF-05150122.[2]

Table 2: Human Pharmacokinetic Parameters (Micro-
dose Study)

AUCIi
Cmax
Comp Dose Tmax nf CL Vss t1/2
Route (ng/m F (%)

ound (ng) L) (h) (ng-hl (L/h) (L) (h)

mL)
PF-
05150 v 100 - - - - - - -
122
Oral 100 - - - - - - -
PF-
05089 v 100 11.2 0.08 10.9 10.0 38.6 2.7 -
771
Oral 100 1.8 1.0 7.9 - - 3.3 72

Detailed pharmacokinetic parameters for PF-05150122 were not individually reported in the
primary publication.[1] Data for the comparator compound PF-05089771 is provided for
context.

Experimental Protocols
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The methodologies employed in the evaluation of PF-05150122 and its analogs are detailed in
publications from Pfizer and Icagen.

Synthesis of Diaryl Ether Aryl Sulfonamide Nav1.7
Inhibitors

The synthesis of this class of compounds, including the clinical candidate PF-05089771,
involved a multi-step process. A key step is the coupling of a substituted phenol with a suitable
aryl halide, followed by the elaboration of the sulfonamide moiety. The general synthetic
scheme provides a roadmap for the preparation of PF-05150122 and related analogs. For a
detailed, step-by-step synthesis of the closely related clinical candidate, PF-05089771, refer to
the supporting information of the publication by Swain et al. (2017) in the Journal of Medicinal
Chemistry.[3]

In Vitro Electrophysiology Assays

The potency and selectivity of the Nav1.7 inhibitors were determined using electrophysiological
assays.

e Cell Lines: Human embryonic kidney (HEK) cells stably expressing the human Nav1l.7
channel were typically used.

o Method: Whole-cell patch-clamp electrophysiology was employed to measure the sodium
current through the Nav1.7 channels.

e Protocol:

o

Cells were cultured and prepared for electrophysiological recording.

o

A voltage protocol was applied to elicit sodium currents.

[¢]

The test compound (e.g., PF-05150122) was perfused at various concentrations.

The inhibition of the sodium current was measured at each concentration to determine the
IC50 value.

o
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» Selectivity: To determine selectivity, the same assay was performed on cell lines expressing
other sodium channel subtypes (e.g., Nav1.5, Nav1.8).

Human Micro-dose Pharmacokinetic Study

This study was designed to assess the pharmacokinetic properties of four Nav1.7 inhibitors,
including PF-05150122, at sub-therapeutic doses.

Study Design: An open-label, randomized, parallel-group study in healthy male volunteers.

» Dosing: Each subject received a single intravenous (IV) or oral micro-dose (100 pg) of one of
the four compounds.

o Sampling: Blood samples were collected at predefined time points after dosing.

¢ Analysis: Plasma concentrations of the compounds were determined using a validated
analytical method (e.g., LC-MS/MS).

e Pharmacokinetic Parameters: Non-compartmental analysis was used to determine key
pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum
concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL),
volume of distribution (Vss), half-life (t1/2), and oral bioavailability (F).[1]
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Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of PF-
05150122.
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Experimental Workflow: Nav1.7 Inhibitor Drug Discovery
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Caption: Generalized workflow for the discovery and development of Nav1.7 inhibitors like PF-
05150122.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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